8-((4-ethyl-5-(phenethylthio)-4H-1,2,4-triazol-3-yl)methoxy)quinoline
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Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a building block to other specialty chemicals .
Synthesis Analysis
The synthesis of quinoline-based compounds often involves the condensation of anilines . Triazole rings can be synthesized using the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis
Quinoline is a bicyclic compound made up of fused benzene and pyridine rings . This aromatic compound is known for its stability and resonance structures .Chemical Reactions Analysis
Quinoline is known to participate in various chemical reactions. It can act as a bidentate ligand to coordinate metal ions, forming complexes .Physical And Chemical Properties Analysis
As a liquid, quinoline has a strong, unpleasant odor. It’s less dense than water and only slightly soluble in cold water .Mechanism of Action
Target of Action
Related compounds have been shown to exhibit anticonvulsant activity via gaba activation .
Mode of Action
It’s suggested that related compounds might interact with their targets, possibly gaba receptors, leading to an increase in gaba activity .
Biochemical Pathways
Given the potential interaction with gaba receptors, it’s plausible that it could affect pathways related to neurotransmission, particularly those involving gaba, a major inhibitory neurotransmitter .
Result of Action
If the compound does indeed enhance gaba activity, this could result in increased inhibitory neurotransmission, potentially leading to anticonvulsant effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[[4-ethyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methoxy]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-2-26-20(16-27-19-12-6-10-18-11-7-14-23-21(18)19)24-25-22(26)28-15-13-17-8-4-3-5-9-17/h3-12,14H,2,13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOBIAUKPYUSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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